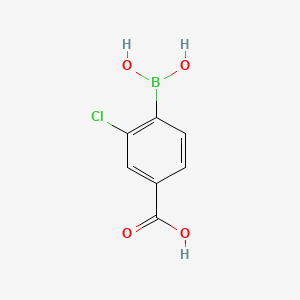
4-Carboxy-2-chlorophenylboronic acid
説明
Synthesis Analysis
The synthesis of boronic acid derivatives, including 4-Carboxy-2-chlorophenylboronic acid, often involves organoborane chemistry. A practical synthesis method reported by Tao et al. (2002) involves the transformation of 2-tolylboronic acid with aqueous potassium permanganate under mild conditions, demonstrating the versatility and efficiency of boronic acid derivatization for creating complex boronic compounds (Tao, Goel, Singh, & Boykin, 2002).
Molecular Structure Analysis
The solid-state structures of 4-carboxyphenylboronic acids and their hydrates have been extensively studied, revealing the intricacies of their molecular arrangements. SeethaLekshmi and Pedireddi (2007) observed various crystallization forms, highlighting the conformational flexibility and heteromeric or homomeric interactions depending on the hydration state, which significantly influences the molecular geometry and potential applications of these compounds (SeethaLekshmi & Pedireddi, 2007).
Chemical Reactions and Properties
The reactivity of 4-Carboxy-2-chlorophenylboronic acid is characterized by its ability to participate in various chemical transformations, including Suzuki coupling reactions, which are facilitated by the boronic acid moiety. The study by Wang, Lu, and Ishihara (2018) demonstrates the catalytic prowess of phenylboronic acids in dehydrative amidation between carboxylic acids and amines, underscoring the compound's utility in synthesizing complex organic molecules (Wang, Lu, & Ishihara, 2018).
Physical Properties Analysis
The physical properties of 4-Carboxy-2-chlorophenylboronic acid, including its solid-state structure and hydration states, are crucial for its application in material science and synthesis. The work by Shimpi, Seethalekshmi, and Pedireddi (2007) on the crystal structures of related boronic acids provides insight into the physical characteristics that influence the compound's stability, crystallizability, and interaction with other molecules (Shimpi, Seethalekshmi, & Pedireddi, 2007).
Chemical Properties Analysis
The chemical properties of 4-Carboxy-2-chlorophenylboronic acid, such as its reactivity with amines and carboxylic acids, its role in catalysis, and its interaction with metals and other organic molecules, are foundational to its utility in synthetic chemistry. The cooperative catalysis by arylboronic acids and DMAPO, as shown by Ishihara and Lu (2016), exemplifies the compound's chemical versatility and its potential for innovative catalytic applications (Ishihara & Lu, 2016).
科学的研究の応用
Fluorescence Sensing
4-Carboxyphenylboronic acid has been utilized as a precursor for the synthesis of fluorescent carbon quantum dots (CDs), which show high selectivity and sensitivity for benzo[a]pyrene (BaP), a polycyclic aromatic hydrocarbon with significant environmental and health impacts. The CDs can form complexes with BaP through hydrophobic interactions, leading to fluorescence quenching. This makes them excellent candidates for environmental monitoring and pollutant detection, offering advantages such as simplicity, rapidness, low cost, and high sensitivity and stability (Yi Sun et al., 2021).
Spectroscopic Studies
Vibrational studies of 4-Carboxy Phenylboronic acid (4-cpba) have been conducted to explore its molecular structure and spectroscopic parameters. These studies utilize spectroscopic methods like FT-IR and Raman, supported by computational methods, to investigate its monomer, dimer, and trimer structures for insights into intermolecular hydrogen bonding. This research aids in understanding the molecular behavior of 4-cpba and its derivatives, which is crucial for developing functionalized materials and chemicals (G. Dikmen & Ö. Alver, 2021).
Solid-State Structures
Research on the solid-state structures of 4-carboxyphenylboronic acid and its hydrates has provided insights into their crystallization patterns from different solvents. The study reveals variations in the conformation of H-atoms on the −B(OH)2 functional group and different types of intermolecular interactions. Such structural characterizations are pivotal for the development of novel crystalline materials with potential applications in catalysis, drug delivery, and material science (Nanappan SeethaLekshmi & V. Pedireddi, 2007).
Coordination Polymers
4-Carboxyphenylboronic acid has been used to create a family of lanthanide-based coordination polymers, marking a significant advancement in the field of coordination chemistry. These compounds exhibit luminescent and magnetic properties that could be harnessed for various applications, including molecular thermometers and materials with unique optical properties. This research underscores the potential of 4-carboxyphenylboronic acid in synthesizing new materials with functional properties (Xiao Fan et al., 2015).
Corrosion Inhibition
In the context of industrial applications, 4-Carboxyphenylboronic acid has been identified as an efficient corrosion inhibitor for steel in carbon dioxide (CO2) containing environments. This highlights its utility in protecting metal surfaces against corrosive agents, an important consideration in materials science and engineering (N. Nam et al., 2013).
Safety And Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .
特性
IUPAC Name |
4-borono-3-chlorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BClO4/c9-6-3-4(7(10)11)1-2-5(6)8(12)13/h1-3,12-13H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYDHSNLXZRGWFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)C(=O)O)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10590366 | |
| Record name | 4-Borono-3-chlorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10590366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Carboxy-2-chlorophenylboronic acid | |
CAS RN |
851335-09-6 | |
| Record name | 4-Borono-3-chlorobenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=851335-09-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Borono-3-chlorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10590366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Carboxy-2-chlorophenylboronic Acid (contains varying amounts of Anhydride) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(5,6-Dimethyl-4-thieno[2,3-d]pyrimidinyl)amino]-1-(4-nitrophenyl)ethanol](/img/structure/B1255724.png)
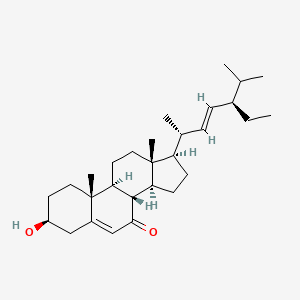
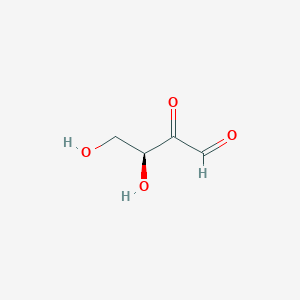
![3-(17-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl)propanoic acid](/img/structure/B1255729.png)
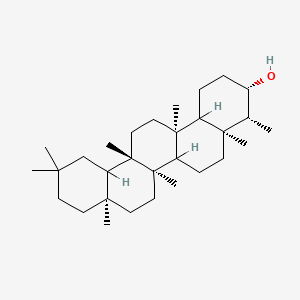
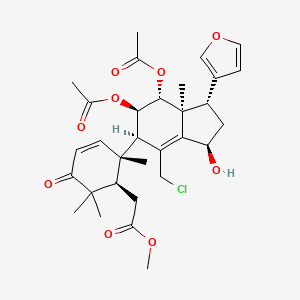
![N-[(5-chloro-2-thiophenyl)methyl]-5-[(2,6-difluorophenoxy)methyl]-3-isoxazolecarboxamide](/img/structure/B1255735.png)
![1-[(1-ethyl-3,4-dihydro-2H-quinolin-6-yl)methyl]-3-(2-methylphenyl)-1-[2-(4-morpholinyl)ethyl]thiourea](/img/structure/B1255736.png)
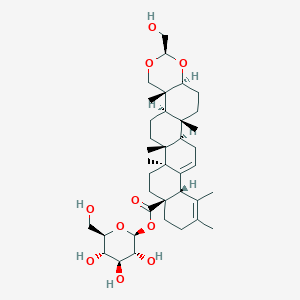
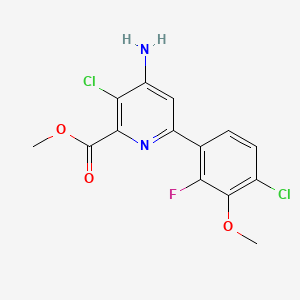
![2,2'-[(2-Azanidyl-2-oxoethyl)imino]diacetate(3-)](/img/structure/B1255741.png)
![3-(4-bromophenyl)-N-[5-[[4-[(4-ethyl-1-piperazinyl)methyl]-3-(trifluoromethyl)anilino]-oxomethyl]-2-methylphenyl]-1H-pyrazole-5-carboxamide](/img/structure/B1255743.png)
![[1-(Dimethylamino)-2-methylpropan-2-yl] 2-hydroxy-2,2-diphenylacetate](/img/structure/B1255745.png)
![2-[n-(4-Chlorophenyl)carbamoyl]benzenesulfonamide](/img/structure/B1255746.png)